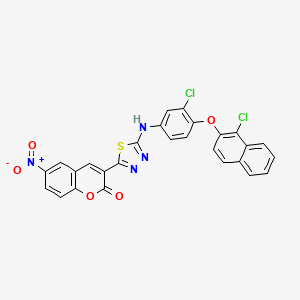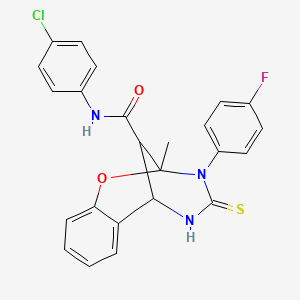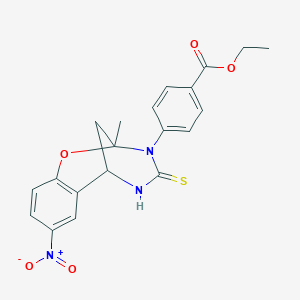
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chromenone core, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the nitro group. Subsequent steps involve the formation of the thiadiazole ring and the attachment of the chloronaphthalen-2-yloxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chloronaphthalen-2-yloxyphenyl moiety.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism by which 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
Similar compounds include other thiadiazole derivatives, chromenone derivatives, and nitro-containing compounds. Examples include:
- 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one
- 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-bromo-2H-chromen-2-one
Uniqueness
What sets 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one apart is its combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C27H14Cl2N4O5S |
|---|---|
分子量 |
577.4 g/mol |
IUPAC 名称 |
3-[5-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyanilino]-1,3,4-thiadiazol-2-yl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C27H14Cl2N4O5S/c28-20-13-16(6-9-22(20)37-23-8-5-14-3-1-2-4-18(14)24(23)29)30-27-32-31-25(39-27)19-12-15-11-17(33(35)36)7-10-21(15)38-26(19)34/h1-13H,(H,30,32) |
InChI 键 |
LJRZIGZYVOEJEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=NN=C(S4)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11219854.png)

![N-(5-chloro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11219856.png)
![4-benzyl-3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11219862.png)
![2-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219864.png)

![3-Hydroxy-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11219877.png)

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B11219888.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11219896.png)
![2-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11219907.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11219923.png)
![4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11219931.png)
![6,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11219935.png)
